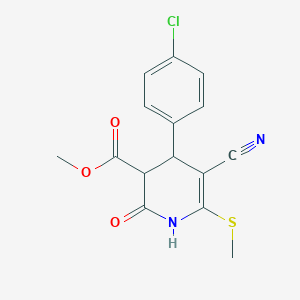

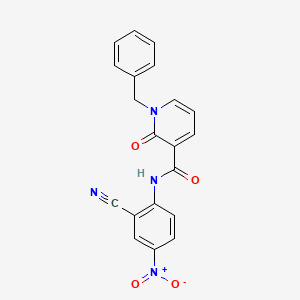

![molecular formula C11H21NO4 B2758698 Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate CAS No. 2302970-55-2](/img/structure/B2758698.png)

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate is a chemical compound with the CAS Number: 2302970-55-2 . It has a molecular weight of 231.29 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-9-4-8(6-13)7-15-9/h8-9,13H,4-7H2,1-3H3,(H,12,14) . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural integrity, as confirmed by crystallography, facilitates the precise substitution necessary for creating these analogues, making it instrumental in advancing nucleotide chemistry (Ober, Marsch, Harms, & Carell, 2004).

Metabolic Studies

Although not directly related to the specified compound, studies on similar carbamate compounds, such as m-tert.-butylphenyl N-methylcarbamate, have revealed insights into the metabolic processes in both insects and mammals. These studies underscore the metabolic versatility and potential bioactivity of carbamate derivatives, hinting at broader applications for compounds like tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate in biological systems (Douch & Smith, 1971).

Organic Synthesis

In the realm of organic synthesis, tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate and its derivatives have been employed as intermediates in the synthesis of various biologically active compounds. For instance, a rapid synthetic method has been established for an intermediate crucial in the production of omisertinib (AZD9291), showcasing the compound's significance in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

Photocatalysis

Recent developments in photocatalysis have leveraged tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate derivatives for novel organic transformations. For example, a photoredox-catalyzed amination process using a derivative of this compound has established new pathways for synthesizing 3-aminochromones, demonstrating the compound's utility in facilitating complex organic reactions under mild conditions (Wang et al., 2022).

Propiedades

IUPAC Name |

tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-9-4-8(6-13)7-15-9/h8-9,13H,4-7H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFHGXORJJFHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CO1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

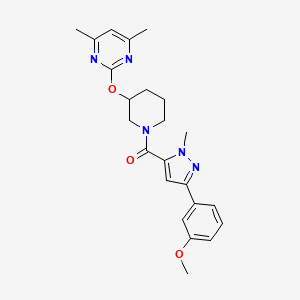

![8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2758615.png)

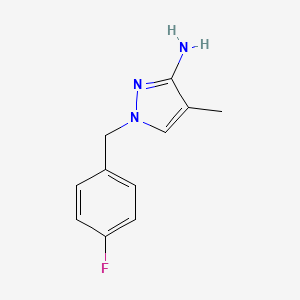

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2758622.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2758623.png)

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/no-structure.png)

![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2758633.png)

![3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758636.png)

![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2758637.png)